molecular formula C21H23N3O3S B2555615 3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008018-91-4

3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2555615
CAS No.: 1008018-91-4
M. Wt: 397.49
InChI Key: OWNNOGNQZXDQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Intramolecular Transformations :

    • Biginelli reactions involving salicylic aldehydes, nitroacetone, and urea predominantly form diastereomers of methanobenzoxadiazocine. These compounds exhibit ring-opening in solvents like DMF and DMSO, leading to equilibrium between different diastereomers and dihydropyrimidinones (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).
  • Crystal Structure and Hirshfeld Surface Analysis :

    • Studies on the crystal structure and Hirshfeld surface analysis of related methanobenzo oxadiazocine derivatives reveal insights into their molecular interactions and structural properties (Gumus et al., 2019).
  • Unexpected Transformations in Solution :

    • Methanobenzoxadiazocines undergo unexpected isomerization and deacetylation reactions in solvents like DMSO and boiling ethanol, respectively, showcasing their dynamic behavior under different conditions (Sedova, Krivopalov, & Shkurko, 2017).
  • Synthesis of Novel Oxadiazocine Derivatives :

  • Antimicrobial and Anti-Proliferative Activities :

    • Certain derivatives of oxadiazocine show significant antimicrobial and anti-proliferative activities, suggesting potential applications in pharmaceutical and medical research (Al-Wahaibi et al., 2021).
  • Chemical Synthesis and Biological Evaluation :

    • Synthesis and biological evaluation of quinazoline-thiones, structurally related to oxadiazocine, indicate the potential for antimicrobial and photosynthesis-inhibiting applications (Kubicová et al., 2003).

Properties

IUPAC Name

9,13-dimethyl-4-nitro-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-12(2)14-5-7-15(8-6-14)23-20(28)22-19-13(3)21(23,4)27-18-10-9-16(24(25)26)11-17(18)19/h5-13,19H,1-4H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNNOGNQZXDQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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